Orthogonal Protection Strategy: Boc-O-allyl-L-tyrosine Enables Dual Deprotection Selectivity Unavailable with Fmoc-Tyr(Allyl)-OH
Boc-O-allyl-L-tyrosine provides two orthogonal protecting groups: the Boc group is cleaved under acidic conditions (e.g., TFA), while the O-allyl ether is selectively removed by palladium(0)-catalyzed allyl transfer under neutral conditions . This allows for sequential deprotection and further functionalization of the tyrosine side chain after peptide assembly. In contrast, Fmoc-Tyr(Allyl)-OH, while also bearing an O-allyl group, uses a base-labile Fmoc N-protection scheme . This fundamental difference dictates that Boc-O-allyl-L-tyrosine is exclusively compatible with Boc/Benzyl-based SPPS, while Fmoc-Tyr(Allyl)-OH is used in Fmoc/t-Bu strategies. Procurement of the incorrect analog for a given synthetic strategy will lead to incompatibility with the chosen resin and deprotection protocol.
| Evidence Dimension | N-terminal Protection & Deprotection Compatibility |
|---|---|
| Target Compound Data | Boc (acid-labile), Allyl (Pd(0)-labile) |
| Comparator Or Baseline | Fmoc-Tyr(Allyl)-OH: Fmoc (base-labile), Allyl (Pd(0)-labile) |
| Quantified Difference | Mutually exclusive in standard Boc vs. Fmoc SPPS protocols |
| Conditions | SPPS strategy (Boc/Benzyl vs. Fmoc/t-Bu) |
Why This Matters
Selecting the correct N-protection strategy is non-negotiable for successful peptide synthesis; using the wrong analog wastes time, reagents, and starting material.
